Yellow OB

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)diazenyl]naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLVSYUUKOQICP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074498 |

Source

|

| Record name | C.I. Solvent Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid., Practically insoluble in water |

Source

|

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep red crystals from alcohol. Also reported as bright yellow needles, Orange or yellow powder | |

CAS No. |

131-79-3 |

Source

|

| Record name | 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FD&C Yellow No. 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yellow OB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Solvent Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YELLOW OB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE535CBH7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125-126 °C, MP: 122-125 °C |

Source

|

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to the Chemical Properties of Yellow OB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow OB, also known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a monoazo dye.[1][2] Historically, it was used as a food coloring agent (formerly FD&C Yellow No. 4) but has since been delisted for such applications in many jurisdictions due to toxicological concerns.[1][3] It belongs to the class of azo compounds characterized by the functional group R-N=N-R'. This guide provides a comprehensive overview of the core chemical properties of Yellow OB (CAS No. 131-79-3), detailing its physical and chemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and metabolic pathways.

Core Chemical and Physical Properties

The fundamental properties of Yellow OB are summarized below. These data are critical for understanding its behavior in various chemical and biological systems.

Table 1: Summary of Quantitative and Qualitative Data for Yellow OB

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | [1] |

| Synonyms | 1-(o-Tolylazo)-2-naphthylamine, C.I. Solvent Yellow 6, Oil Yellow OB | [1][2][4] |

| CAS Number | 131-79-3 | [1][3] |

| Molecular Formula | C₁₇H₁₅N₃ | [1][5] |

| Molecular Weight | 261.32 g/mol | [1][5] |

| Appearance | Deep red crystals from alcohol; also reported as bright yellow needles or an orange/yellow powder. | [1][3][4] |

| Melting Point | 122-126 °C | [3] |

| Solubility | Water: Practically insoluble.[1] Organic Solvents: Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid, and toluene.[1][3][4] | |

| Decomposition | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition. | [3][4] |

| Chemical Reactivity | An alcoholic solution turns redder upon the addition of hydrochloric acid (HCl) but remains unchanged by the addition of sodium hydroxide (NaOH).[1][3] | |

| Spectral Properties | Contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis by sunlight.[3] | |

| Elemental Composition | C: 78.13%, H: 5.79%, N: 16.08% | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical properties. The following sections describe standard laboratory protocols applicable to the analysis of Yellow OB.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube placed inside a calibrated heating block. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Ensure the Yellow OB sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 120 °C).

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-1 °C).

-

Assessment of Solubility

Solubility is determined to understand the behavior of Yellow OB in various solvent systems, which is critical for applications in drug formulation, extraction, and analytical chemistry.

-

Principle: A qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent. A quantitative approach, like the shake-flask method, determines the saturation concentration.

-

Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer (for quantitative analysis).

-

Qualitative Procedure:

-

Add approximately 10 mg of Yellow OB to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, benzene, glacial acetic acid).

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the mixture for the presence of undissolved solid.

-

Categorize solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all solid remains).[1][3]

-

-

Quantitative Procedure (Shake-Flask Method):

-

Add an excess amount of Yellow OB to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle or centrifuge it to separate the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Dilute the supernatant appropriately and determine the concentration of Yellow OB using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.

-

UV-Visible Spectrophotometry

This technique is used to determine the wavelength of maximum absorbance (λmax) and quantify the concentration of Yellow OB in a solution.

-

Principle: A solution of the compound is placed in a spectrophotometer, which passes light of varying wavelengths through the sample. The amount of light absorbed at each wavelength is measured, generating an absorbance spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.

-

Apparatus: UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

-

Procedure:

-

Prepare a stock solution of Yellow OB of known concentration in a suitable solvent where it is soluble (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to create a standard curve.

-

Calibrate the spectrophotometer using a blank solution (the pure solvent).

-

Measure the absorbance of a diluted sample of Yellow OB across a wavelength range (e.g., 250-600 nm) to identify the λmax. Yellow OB is known to absorb light at wavelengths greater than 290 nm.[3]

-

Measure the absorbance of each standard dilution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of an unknown sample at the λmax and use the calibration curve to determine its concentration.

-

Visualizing Chemical and Analytical Processes

Diagrams are provided to illustrate the synthesis, metabolic fate, and a typical analytical workflow for Yellow OB.

Caption: Chemical synthesis pathway of Yellow OB.

Caption: Metabolic pathway of Yellow OB. *Based on studies with 14C-labelled compound.[3]

Caption: General experimental workflow for HPLC analysis.

References

Yellow OB (CAS 131-79-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Yellow OB (CAS 131-79-3), a monoazo dye also known as Solvent Yellow 7 and 1-(o-tolylazo)-2-naphthylamine. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols for its synthesis, qualitative and quantitative analysis, and toxicological assessment are presented to support research and development activities. Furthermore, this guide elucidates the metabolic pathways of Yellow OB and explores the potential signaling pathways implicated in its toxicity. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

Yellow OB is an organic compound characterized by an azo group linking a toluene and a naphthalene moiety.[1][2] It presents as a yellow to orange powder or deep red crystals.[1][3] Its lipophilic nature dictates its solubility in various organic solvents and oils, while it remains practically insoluble in water.[1][2]

Table 1: Physicochemical Properties of Yellow OB

| Property | Value | Reference(s) |

| CAS Number | 131-79-3 | [2] |

| Molecular Formula | C₁₇H₁₅N₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Appearance | Yellow to orange powder, deep red crystals | [1][3] |

| Melting Point | 122-126 °C | [1][3] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. | [1][2] |

| Synonyms | Solvent Yellow 7, 1-(o-tolylazo)-2-naphthylamine, C.I. 11390, Oil Yellow OB | [1][2] |

Synthesis

The synthesis of Yellow OB is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthylamine).[1][4]

Experimental Protocol: Synthesis of Yellow OB

This protocol is adapted from established methods for the synthesis of similar azo dyes.[1][5][6]

Materials:

-

o-Toluidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthylamine

-

Sodium hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

Step 1: Diazotization of o-Toluidine

-

In a 250 mL beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (a slight molar excess).

-

Slowly add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the o-tolyldiazonium chloride salt.

Step 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthylamine in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthylamine solution. A colored precipitate of Yellow OB will form immediately.

-

Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Collect the precipitated Yellow OB by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination and quantification of Yellow OB. The following protocol is a general guideline that can be adapted and validated for specific matrices.[7]

Experimental Protocol: HPLC Analysis of Yellow OB

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Yellow OB standard

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Maximum absorbance wavelength of Yellow OB (to be determined, likely in the 400-500 nm range).

Sample Preparation (General Procedure):

-

Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, methanol) in which Yellow OB is soluble. Sonication or vigorous shaking can enhance extraction efficiency.

-

Centrifugation/Filtration: Centrifuge the extract to pellet any solid matrix components. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Quantification: Prepare a series of standard solutions of Yellow OB of known concentrations. Inject the standards and the sample extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Yellow OB in the samples from the calibration curve.

Toxicological Profile

Yellow OB is classified as a questionable carcinogen with experimental tumorigenic data.[1] Toxicological studies in animals have indicated potential adverse effects, particularly with chronic exposure at high doses.

Acute and Chronic Toxicity

Acute toxicity studies in rabbits have shown that Yellow OB can be lethal at a dose of 1 g/kg body weight administered subcutaneously, orally, or intraperitoneally, while a dose of 250 mg/kg body weight was tolerated.[8]

Chronic toxicity studies in rats fed diets containing Yellow OB at various concentrations revealed significant adverse effects at higher doses.[8][9] Dietary levels of 2500 ppm resulted in high mortality, growth inhibition, anemia, and pathological changes in the heart, liver, spleen, bone marrow, and testes.[8] No toxic effects were observed at a dietary level of 500 ppm.[8]

Table 2: Summary of Toxicological Data for Yellow OB

| Study Type | Species | Route of Administration | Key Findings | Reference(s) |

| Acute Toxicity | Rabbit | Subcutaneous, Oral, Intraperitoneal | Lethal dose: 1 g/kg bw; Tolerated dose: 250 mg/kg bw | [8] |

| Chronic Toxicity | Rat | Oral (dietary) | 2500 ppm: High mortality, growth inhibition, organ damage. 500 ppm: No observed toxic effects. | [8][9] |

| Carcinogenicity | - | - | Questionable carcinogen with experimental tumorigenic data. | [1] |

Genotoxicity

While specific genotoxicity data for Yellow OB is limited in the readily available literature, azo dyes as a class are known to have genotoxic potential, often following metabolic activation.[10] The primary mechanism involves the reductive cleavage of the azo bond to form aromatic amines, some of which are known mutagens and carcinogens.[10][11]

Experimental Protocol: Carcinogenicity Bioassay (General Guideline)

The following is a general protocol for a two-year rodent carcinogenicity bioassay, based on regulatory guidelines.[8][12][13]

Test System:

-

Species: Two rodent species, typically rats (e.g., F344/N) and mice (e.g., B6C3F1).

-

Sex: Both males and females.

-

Group Size: Sufficient number of animals per group to ensure statistical power (e.g., 50 animals/sex/group).

Administration of Test Substance:

-

Route: Oral (in feed), to mimic human exposure to food colorants.

-

Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD), determined from subchronic toxicity studies.

Duration:

-

Typically 24 months for rats and 18-24 months for mice.

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first few months and then bi-weekly or monthly.

-

Hematology and Clinical Chemistry: At interim sacrifices and at the end of the study.

-

Necropsy and Histopathology: Complete gross necropsy on all animals. Histopathological examination of all organs and tissues from control and high-dose groups, and all gross lesions from all groups.

Metabolism and Toxicological Mechanisms

The toxicity of Yellow OB is closely linked to its metabolism. Like many azo dyes, the primary metabolic pathway involves the reductive cleavage of the azo bond by azoreductases, which are present in the liver and intestinal microflora.[10][11] This cleavage results in the formation of aromatic amines, which can then undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.

Metabolic Pathway

The reductive cleavage of Yellow OB is expected to yield o-toluidine and 2-amino-1-naphthylamine. Both of these metabolites can undergo further phase I (oxidation, hydroxylation) and phase II (conjugation) reactions.[14] In rats and rabbits, metabolites of Yellow OB found in urine and bile include hydroxylated and sulfonated derivatives, as well as glucuronide conjugates.[8]

Potential Signaling Pathways in Toxicity

The reactive metabolites of azo dyes can induce cellular stress and damage DNA, which in turn can activate various signaling pathways. While specific pathways for Yellow OB have not been fully elucidated, based on the known effects of its potential metabolites (aromatic amines), the following pathways are likely to be involved:

-

p53-Mediated DNA Damage Response: Genotoxic metabolites can cause DNA strand breaks, activating the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[2]

-

Nrf2-Keap1 Oxidative Stress Response: The metabolism of aromatic amines can generate reactive oxygen species (ROS), leading to oxidative stress. This can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes.[2]

Conclusion

Yellow OB (CAS 131-79-3) is a synthetic azo dye with a well-defined chemical structure and properties. Its synthesis is straightforward, involving a diazotization and coupling reaction. While it has historical applications, its use is now limited due to toxicological concerns, including its classification as a questionable carcinogen. The toxicity of Yellow OB is primarily attributed to its metabolic activation via azoreduction to aromatic amines, which can induce genotoxicity and cellular damage through various mechanisms, including the activation of the p53 and Nrf2 signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information and experimental guidelines to support further investigation and risk assessment.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Chronic toxicity of Yellow AB (1-phenylazo-2-naphthylamine) and Yellow OB (1-o-tolylazo-2-naphthylamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 14. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine, a diazo compound of interest in various chemical and pharmaceutical research fields. The synthesis is primarily achieved through a two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with 2-naphthylamine.

Core Synthesis Pathway

The synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine follows a well-established reaction pathway for azo dyes. The process begins with the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic compound.

Step 1: Diazotization of o-Toluidine

In the initial step, the primary aromatic amine, o-toluidine, is converted into a diazonium salt. This reaction is typically carried out in a cold acidic solution with the addition of sodium nitrite. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling with 2-Naphthylamine

The resulting o-tolyldiazonium salt is then introduced to a solution of 2-naphthylamine, the coupling component. The electron-rich naphthalene ring of 2-naphthylamine is attacked by the diazonium ion, leading to the formation of the azo compound, 1-((2-methylphenyl)azo)-2-naphthylamine. This reaction is generally performed in a neutral to slightly acidic medium.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine is not extensively documented in readily available literature, a representative procedure can be adapted from established methods for the synthesis of analogous azo dyes. The following is a generalized experimental protocol.

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthylamine

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate

-

Ethanol (for recrystallization)

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of o-Toluidine

-

In a beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution, ensuring the temperature remains between 0 and 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of 2-naphthylamine in a dilute aqueous solution of hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthylamine solution with vigorous stirring.

-

Adjust the pH of the reaction mixture to approximately 4-5 by the slow addition of a saturated sodium acetate solution.

-

A colored precipitate of 1-((2-methylphenyl)azo)-2-naphthylamine should form.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Filter the precipitated product using suction filtration (e.g., with a Büchner funnel).

-

Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified crystals in a desiccator.

Data Presentation

| Property | Value for Solvent Yellow 5 |

| Molecular Formula | C₁₆H₁₃N₃[1][2] |

| Molecular Weight | 247.29 g/mol [1] |

| Appearance | Light yellow powder[1] |

| Melting Point | 104 °C (from ethanol recrystallization)[1] |

| Solubility | Soluble in ethanol (orange solution), insoluble in water.[1] |

| Behavior in Conc. H₂SO₄ | Blue-purple, turning red upon dilution with orange precipitation.[1] |

Mandatory Visualization

The logical workflow for the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine can be visualized as a two-step chemical transformation.

Caption: Synthesis workflow for 1-((2-methylphenyl)azo)-2-naphthylamine.

References

An In-depth Technical Guide to Yellow OB: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Yellow OB (C.I. Solvent Yellow 6), a monoazo dye. The document details its molecular structure, chemical formula, and key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and presents a plausible metabolic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Molecular Structure and Chemical Formula

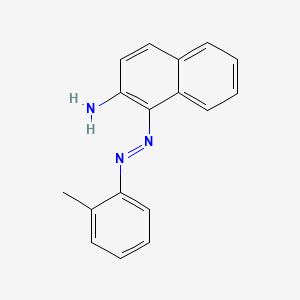

Yellow OB, systematically named 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is an organic compound belonging to the family of azobenzenes.[1] Its structure is characterized by a naphthalene ring system linked to a toluene ring through an azo bridge (-N=N-). An amino group is substituted on the naphthalene ring.

The chemical formula for Yellow OB is C₁₇H₁₅N₃ .[1]

The structure of Yellow OB is depicted in the following diagram:

Caption: Molecular Structure of Yellow OB.

Quantitative Data

A summary of the key quantitative data for Yellow OB is presented in the table below for easy reference and comparison.

| Property | Value | Reference/Note |

| Molecular Formula | C₁₇H₁₅N₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Melting Point | 125-126 °C | [1] |

| Boiling Point | ~394.6 °C (estimated) | [2] |

| Density | ~1.14 g/cm³ (estimated) | [3] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, carbon tetrachloride, vegetable oils, and glacial acetic acid. | [1] |

| Appearance | Deep red crystals or bright yellow to orange powder. | [4] |

| CAS Number | 131-79-3 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Yellow OB.

Synthesis of Yellow OB

The synthesis of Yellow OB is a classic example of an azo coupling reaction. It involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthylamine).[5]

Workflow for the Synthesis of Yellow OB

Caption: Experimental workflow for the synthesis of Yellow OB.

Detailed Protocol:

-

Diazotization of o-Toluidine:

-

In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of hydrochloric acid and water.

-

Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (in slight molar excess) dropwise to the o-toluidine solution. Maintain the temperature below 5°C throughout the addition.

-

The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

-

-

Azo Coupling with 2-Naphthylamine:

-

In a separate reaction vessel, dissolve 2-naphthylamine in a suitable solvent, such as ethanol or glacial acetic acid.

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared, cold o-toluidine diazonium salt solution to the 2-naphthylamine solution with vigorous stirring.

-

A colored precipitate of Yellow OB should form immediately.

-

Continue stirring the reaction mixture in the ice bath for a period to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Collect the precipitated Yellow OB by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts and acids.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain deep red crystals of pure Yellow OB.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of azo dyes like Yellow OB. The following protocol is a representative method that can be adapted for the analysis of Yellow OB.

Workflow for HPLC Analysis of Yellow OB

Caption: Experimental workflow for the HPLC analysis of Yellow OB.

Detailed Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column is typically suitable for the separation.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio can be optimized, and a gradient elution may be employed for better separation from impurities.

-

Detector Wavelength: The detection wavelength should be set at the maximum absorbance of Yellow OB, which is in the visible range (around 430 nm).

-

Standard Preparation: Prepare a stock solution of a known concentration of pure Yellow OB in the mobile phase. From this stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh the Yellow OB sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analysis: Inject the prepared standards and sample solutions into the HPLC system. Identify the Yellow OB peak in the chromatogram based on its retention time compared to the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of Yellow OB in the sample.

Plausible Metabolic Pathway

The metabolism of azo dyes like Yellow OB primarily occurs in the liver and gut microbiota through azoreduction, which cleaves the azo bond to form aromatic amines.[6] In the case of Yellow OB, this would lead to the formation of o-toluidine and 2-naphthylamine. These amines can then undergo further metabolic transformations, including oxidation and conjugation, before excretion. The metabolism of 2-naphthylamine, a known carcinogen, is of particular toxicological interest.

Caption: Plausible metabolic pathway of Yellow OB.

This guide provides a foundational understanding of Yellow OB for scientific and research applications. For further in-depth information, consulting the cited literature is recommended.

References

- 1. Yellow OB [drugfuture.com]

- 2. OIL YELLOW OB CAS#: 131-79-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. yellow OB - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of C.I. Solvent Yellow 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the monoazo dye C.I. Solvent Yellow 6, also known by its chemical name 1-(o-tolylazo)-2-naphthylamine. Due to the proprietary nature of comprehensive spectral databases, this guide focuses on publicly accessible information and provides a foundational understanding of the expected spectroscopic characteristics of this compound. While complete quantitative datasets from primary sources are limited in the public domain, this document compiles essential identification parameters and outlines the general experimental protocols applicable to the spectroscopic analysis of this and similar azo dyes.

Introduction

C.I. Solvent Yellow 6 is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). Its chemical structure, 1-(o-tolylazo)-2-naphthylamine, gives rise to its characteristic yellow color and dictates its solubility in various organic solvents. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of this dye in research and industrial applications. This guide aims to consolidate the known information regarding its spectroscopic properties.

Chemical Identity:

| Parameter | Value |

| Common Name | C.I. Solvent Yellow 6 |

| C.I. Name | C.I. 11390 |

| Chemical Name | 1-(o-tolylazo)-2-naphthylamine |

| CAS Number | 131-79-3 |

| Molecular Formula | C₁₇H₁₅N₃[1] |

| Molecular Weight | 261.32 g/mol [1] |

| Melting Point | 123-126 °C |

Spectroscopic Data

Comprehensive, publicly available quantitative spectroscopic data for C.I. Solvent Yellow 6 is limited. Commercial databases, such as SpectraBase, indicate the availability of UV-Vis, FTIR, and NMR spectra for 1-(o-tolylazo)-2-naphthylamine, however, this data is proprietary[2]. The following sections outline the expected spectroscopic behavior based on the known chemical structure and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo dyes are known for their strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π-conjugation system in C.I. Solvent Yellow 6, encompassing the tolyl and naphthyl ring systems linked by the azo bridge, is expected to result in characteristic absorption bands.

Expected Absorption Maxima (λmax):

While specific λmax values for C.I. Solvent Yellow 6 are not publicly available, azo dyes of similar structure typically exhibit strong absorption bands in the 350-450 nm range. The exact position of the absorption maximum will be influenced by the solvent polarity.

Table 2.1: Predicted UV-Vis Spectroscopic Data

| Parameter | Expected Value/Range |

| λmax | ~350 - 450 nm |

| Molar Absorptivity (ε) | High (characteristic of azo dyes) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of C.I. Solvent Yellow 6 is expected to show characteristic absorption bands for the N-H, C-H, N=N, and C=C bonds.

Table 2.2: Predicted Infrared (IR) Absorption Peaks

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Alkyl (methyl group) |

| ~1620 - 1580 | N=N stretch | Azo group |

| 1600 - 1450 | C=C stretch | Aromatic rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Expected ¹H NMR Chemical Shifts:

The ¹H NMR spectrum of C.I. Solvent Yellow 6 would be complex, with distinct signals for the aromatic protons on the tolyl and naphthyl rings, the amine protons, and the methyl group protons. The aromatic region (typically 6.5-8.5 ppm) would show a series of multiplets due to spin-spin coupling between adjacent protons. The amine (N-H) protons would likely appear as a broad singlet, and the methyl (CH₃) protons as a singlet in the upfield region (around 2.0-2.5 ppm).

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum would display a number of signals corresponding to the 17 carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The carbon of the methyl group would appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrum Data:

The electron ionization (EI) mass spectrum of C.I. Solvent Yellow 6 is expected to show a prominent molecular ion peak [M]⁺ at an m/z of approximately 261, corresponding to its molecular weight. Characteristic fragmentation patterns for azo dyes would also be anticipated, likely involving cleavage of the C-N and N=N bonds.

Table 2.3: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | ~261 |

| Fragments | Dependent on ionization method |

Experimental Protocols

3.1. UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of C.I. Solvent Yellow 6 in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

3.2. Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of C.I. Solvent Yellow 6 with dry potassium bromide (KBr) powder and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve an appropriate amount of C.I. Solvent Yellow 6 in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS (0 ppm).

3.4. Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe (for EI) or dissolution in a suitable solvent for electrospray ionization (ESI).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., EI, ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

Conclusion

While a complete, publicly accessible dataset of the spectroscopic properties of C.I. Solvent Yellow 6 remains elusive, this guide provides a robust framework for its analysis. The predicted spectroscopic data, based on its known chemical structure and the behavior of analogous compounds, offers valuable guidance for researchers. The outlined experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for this and other azo dyes. Further research and data sharing within the scientific community would be beneficial for creating a more comprehensive public repository of information for this compound.

References

An In-depth Technical Guide to the Solubility of Yellow OB in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Yellow OB is qualitatively known to be soluble in several organic solvents.[1][2] The degree of solubility, however, is dependent on factors such as the solvent's polarity, temperature, and the presence of other solutes.[3] The following table summarizes the known qualitative solubility of Yellow OB and provides a template for recording experimentally determined quantitative data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Description |

| Ethanol | 25 | Data to be determined | Data to be determined | Soluble[1][2] |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | Soluble[1] |

| Benzene | 25 | Data to be determined | Data to be determined | Soluble[1] |

| Carbon Tetrachloride | 25 | Data to be determined | Data to be determined | Soluble[1] |

| Glacial Acetic Acid | 25 | Data to be determined | Data to be determined | Soluble[1] |

| Toluene | 25 | Data to be determined | Data to be determined | Soluble[2] |

| Vegetable Oils | 25 | Data to be determined | Data to be determined | Soluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Yellow OB, standardized experimental methods are necessary. Below are two detailed protocols for determining the solubility of Yellow OB in organic solvents.

This method is a widely used technique for determining the equilibrium solubility of a compound in a solvent. It involves creating a saturated solution and then measuring the concentration of the solute using UV-Vis spectrophotometry.

Materials and Equipment:

-

Yellow OB (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Glass vials with screw caps

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of Yellow OB of a known concentration in the selected solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Yellow OB in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Yellow OB to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of Yellow OB in the solvent at the specified temperature.

-

This is a straightforward method for determining solubility that does not require spectrophotometric analysis.

Materials and Equipment:

-

Yellow OB (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Oven or vacuum desiccator

-

Filtration apparatus

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Yellow OB to a glass vial containing a known volume of the solvent.

-

Seal the vials and place them in a thermostatic shaker bath at a constant temperature for 24-48 hours to reach equilibrium.

-

-

Sample Collection:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully weigh a clean, dry evaporating dish.

-

Accurately transfer a known volume of the clear supernatant (the saturated solution) to the pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of Yellow OB to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.

-

Continue this process until all the solvent has evaporated and a constant weight of the dried Yellow OB residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporating dish with the dried Yellow OB residue.

-

Subtract the initial weight of the empty evaporating dish to find the mass of the dissolved Yellow OB.

-

Calculate the solubility by dividing the mass of the dissolved Yellow OB by the volume of the solvent sample taken. Express the result in g/L or other appropriate units.

-

Visualization of Experimental Workflow and Solubility Concepts

The following diagrams illustrate the general experimental workflow for solubility determination and the theoretical concept of "like dissolves like" using Hansen Solubility Parameters.

Applications in Research and Drug Development

Accurate solubility data is a cornerstone of chemical and pharmaceutical research. For a compound like Yellow OB, this data is critical for:

-

Formulation Development: Designing stable solutions for use as a coloring agent in various materials.

-

Toxicology and Safety Assessment: Preparing solutions for in vitro and in vivo studies to understand its biological effects. Accumulation in fatty tissues has been noted, highlighting the importance of its solubility characteristics.[1]

-

Recrystallization and Purification: Selecting appropriate solvents for purifying the compound to a high degree.

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis or other quantitative methods.

While Yellow OB itself is not a therapeutic agent, understanding the solubility of azo dyes contributes to the broader knowledge base used in the development of drug-like molecules, where solubility is a key determinant of bioavailability and efficacy.

References

Unraveling the History of a Delisted Food Colorant: A Technical Guide to FD&C Yellow No. 4

For Immediate Release

This technical guide provides a comprehensive overview of the historical usage, regulation, and toxicology of FD&C Yellow No. 4, a synthetic azo dye once permitted for use in food. Targeted at researchers, scientists, and drug development professionals, this document compiles available quantitative data, outlines toxicological findings that led to its delisting, and presents a historical workflow of its regulatory journey.

Chemical and Regulatory Overview

FD&C Yellow No. 4, also known by the common name Yellow OB and the chemical name 1-o-tolylazo-2-naphthylamine, is identified by the CAS Registry Number 131-79-3.[1] First permitted for food use in the United States in 1918, it was officially delisted in 1959 due to accumulating evidence that it was "not harmless."[1] This decision was part of a broader re-evaluation of food additives and colorants spurred by the 1958 Food Additives Amendment and the 1960 Color Additive Amendments to the Federal Food, Drug, and Cosmetic Act.

| Property | Value |

| Common Name | Yellow OB |

| Chemical Name | 1-o-tolylazo-2-naphthylamine |

| CAS Registry No. | 131-79-3 |

| FD&C Designation | Yellow No. 4 |

| Year of Approval | 1918[1] |

| Year of Delisting | 1959[1] |

| Reason for Delisting | Determined to be "not harmless"[1] |

Toxicological Profile

Chronic Toxicity in Rats

Long-term oral toxicity studies in rats revealed a range of dose-dependent adverse effects.

| Dietary Concentration (ppm) | Observed Effects |

| 2500 | High mortality, growth inhibition, anemia, subcutaneous edema, hydrothorax, ascites, right-sided heart hypertrophy, ventricular and atrial dilatation, thrombi, and changes in the liver, spleen, bone marrow, and testis. |

| 1000 | Similar but less severe effects than the 2500 ppm group. |

| 500 | No significant toxic effects reported. |

Caption : Summary of Chronic Oral Toxicity of FD&C Yellow No. 4 in Rats.

Metabolism

Limited studies on the metabolism of FD&C Yellow No. 4 indicate that it is converted in the stomachs of rats and rabbits to an imidazole derivative. Its metabolites are primarily excreted through the feces and urine. The azo bond in FD&C Yellow No. 4 is susceptible to reduction, which can lead to the formation of aromatic amines, a class of compounds that includes known carcinogens. One of the potential metabolites of FD&C Yellow No. 4 is 2-naphthylamine, a compound classified as a human carcinogen.

Historical Regulatory Workflow

The regulatory history of FD&C Yellow No. 4 reflects a pivotal era in the oversight of food additives in the United States. The following diagram illustrates the key milestones in its journey from an approved colorant to a delisted substance.

Caption : Regulatory timeline of FD&C Yellow No. 4 in the United States.

Experimental Protocols (Reconstructed from Historical Data)

Due to the age of the pivotal studies, detailed, modern-style protocols are not available. However, based on standard toxicological practices of the era, the chronic toxicity studies in rats likely involved the following general methodology:

Objective: To assess the long-term effects of dietary administration of FD&C Yellow No. 4.

Test Animals: Wistar or Sprague-Dawley rats.

Experimental Design:

-

Groups: Multiple groups of rats (e.g., 10-20 males and 10-20 females per group).

-

Dosage: FD&C Yellow No. 4 was incorporated into the standard laboratory diet at various concentrations (e.g., 0, 500, 1000, 2500 ppm).

-

Duration: The study was conducted over a two-year period, representing a significant portion of the animals' lifespan.

-

Observations:

-

Clinical Signs: Daily or weekly observations for signs of toxicity, including changes in appearance, behavior, and palpable masses.

-

Body Weight and Food Consumption: Measured weekly or bi-weekly.

-

Hematology and Clinical Chemistry: Blood samples were likely collected at interim periods and at termination to analyze parameters such as red and white blood cell counts, hemoglobin, and markers of liver and kidney function.

-

Gross Pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy. Organs were examined for any visible abnormalities.

-

Histopathology: A comprehensive set of tissues and any gross lesions were preserved, processed, and examined microscopically by a pathologist.

-

Signaling Pathways

There is no available research from the time of its use or subsequent studies that investigates the specific signaling pathways affected by FD&C Yellow No. 4. Modern toxicological studies would likely explore pathways related to genotoxicity, oxidative stress, and inflammation, given its chemical structure as an azo dye and its potential to metabolize into carcinogenic aromatic amines.

Conclusion

The case of FD&C Yellow No. 4 serves as a historical example of the evolving understanding of food additive safety and the strengthening of regulatory oversight. While it was used for several decades, toxicological evidence of its potential harm led to its removal from the food supply. This guide provides a summary of the currently accessible technical and historical information on this delisted colorant, highlighting the importance of rigorous, long-term safety assessments for all food ingredients. Further research into the specific mechanisms of its toxicity, should it be undertaken, would likely focus on the metabolic activation of its constituent aromatic amines and their downstream effects on cellular pathways.

References

Yellow OB as a member of the azobenzene dye class

An In-depth Examination of the Azobenzene Dye: Properties, Synthesis, Metabolism, and Toxicological Profile

Abstract

Yellow OB, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye belonging to the azobenzene class of compounds. Historically used as a food coloring agent, its application in consumables has been discontinued in many countries due to safety concerns. This technical guide provides a comprehensive overview of Yellow OB for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its metabolic pathways and the associated toxicological implications, with a focus on the mechanisms of its metabolites. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and further research into this and similar azobenzene dyes.

Chemical and Physical Properties

Yellow OB is a crystalline solid, appearing as bright yellow needles or a yellow-orange powder.[1] It is practically insoluble in water but soluble in various organic solvents and oils.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2-Methylphenyl)azo]-2-naphthalenamine | |

| Synonyms | C.I. Solvent Yellow 6, 1-o-tolylazo-2-naphthylamine, FD&C Yellow No. 4 | |

| CAS Number | 131-79-3 | |

| Molecular Formula | C₁₇H₁₅N₃ | |

| Molecular Weight | 261.32 g/mol | |

| Melting Point | 122-126 °C | [1] |

| Appearance | Bright yellow needles or yellow-orange powder | [1] |

| Solubility | Practically insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. | [1] |

| UV-Vis λmax | ~448 nm (in ethanol) |

Synthesis of Yellow OB

The synthesis of Yellow OB is a classic example of an azo coupling reaction. It involves two main steps: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an aromatic coupling agent (β-naphthylamine).[2][3]

Experimental Protocol: Synthesis of Yellow OB

Materials:

-

o-Toluidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthylamine (2-naphthylamine)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

Part A: Diazotization of o-Toluidine

-

In a beaker, dissolve o-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Stir the mixture for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the o-tolyldiazonium chloride.

Part B: Azo Coupling

-

In a separate beaker, dissolve β-naphthylamine in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stirred, cold β-naphthylamine solution. An intensely colored precipitate of Yellow OB should form immediately.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Filter the precipitated Yellow OB using suction filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

The crude Yellow OB can be purified by recrystallization from a suitable solvent, such as ethanol, to yield bright yellow crystals.

Analytical Methods

The detection and quantification of Yellow OB in various matrices, such as food products and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method.

Experimental Protocol: HPLC-MS/MS Analysis of Yellow OB

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent ODS C18)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 5 mmol/L ammonium acetate).[4][5]

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]⁺ for Yellow OB

-

Product Ions: Specific fragment ions of Yellow OB

Sample Preparation:

-

Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile), followed by centrifugation and filtration.

-

Liquid Samples: Dilution with the mobile phase, followed by filtration.

Metabolism of Yellow OB

The metabolism of Yellow OB, like other azobenzene dyes, primarily occurs in the liver and the gastrointestinal tract. The key metabolic step is the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in both hepatic microsomes and gut microbiota.[6][7] This cleavage results in the formation of two aromatic amines: o-toluidine and 2-naphthylamine .[8]

Toxicological Profile and Signaling Pathways

The toxicity of Yellow OB is primarily attributed to its metabolic products, o-toluidine and 2-naphthylamine, both of which are recognized as carcinogens.[9][10]

Carcinogenic Mechanisms of Metabolites

Both o-toluidine and 2-naphthylamine are known to cause cancer, particularly of the urinary bladder.[9][10][11] The carcinogenic mechanism involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to genetic mutations and initiating cancer.[9][12][13]

The metabolic activation of these aromatic amines occurs primarily in the liver through N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2).[8][11][12] The resulting N-hydroxy metabolites can then be conjugated and transported to the bladder. Under the acidic conditions of urine, these conjugates can break down, releasing the reactive N-hydroxyarylamines, which can bind to DNA.[8]

Oxidative Stress and Cellular Damage

Exposure to azo dyes and their metabolites has been linked to the induction of oxidative stress.[7][14][15][16] The metabolism of these compounds can generate reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation and DNA damage.[15] This oxidative stress can activate cellular signaling pathways involved in inflammation and cell proliferation, further contributing to the carcinogenic process. One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.[14][17] Chronic activation of this pathway due to prolonged exposure to oxidative stressors can have detrimental effects.[14][17]

Conclusion

Yellow OB serves as a significant case study for the toxicological evaluation of azobenzene dyes. While the parent compound may have low acute toxicity, its metabolism into carcinogenic aromatic amines poses a significant health risk. This guide has provided a detailed overview of the chemical properties, synthesis, analysis, and, most importantly, the toxicological mechanisms of Yellow OB. The provided experimental protocols and pathway diagrams offer a framework for further research into the biological activities of this class of compounds, which is essential for risk assessment and the development of safer alternatives.

References

- 1. yellow OB - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 8. o-Toluidine - Wikipedia [en.wikipedia.org]

- 9. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 11. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 14. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 15. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. openbiochemistryjournal.com [openbiochemistryjournal.com]

Discovery and history of Yellow OB

An In-depth Technical Guide to Yellow OB

Abstract

Yellow OB, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye. Historically used as a food coloring agent and for other industrial applications, its use in food has been discontinued in many regions due to toxicological concerns. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and metabolic pathways of Yellow OB, intended for researchers, scientists, and professionals in drug development and chemical safety.

Discovery and History

Yellow OB, also designated as C.I. Solvent Yellow 6, was first prepared in the early 20th century. The synthesis involves the diazotization of o-toluidine followed by an azo coupling reaction with β-naphthylamine.[1] Key publications outlining its preparation and properties appeared in scientific journals during this period, with notable contributions from researchers such as Krüss (1905), Norman (1912), Fischer (1922), and Hodgson & Foster (1942).[1] It was formerly used in the United States for coloring oleomargarine.[1] However, due to safety concerns, including its potential carcinogenicity, its application in food products is now heavily restricted or banned in many countries.[2]

Chemical and Physical Properties

Yellow OB is an organic compound belonging to the azobenzene class.[2] Its chemical and physical characteristics are summarized in the table below. The compound typically appears as a yellow to orange powder or as deep red crystals when recrystallized from alcohol.[2][3] It is practically insoluble in water but shows good solubility in various organic solvents and oils.[1][2] An alcoholic solution of Yellow OB turns redder upon the addition of hydrochloric acid but remains unchanged with the addition of sodium hydroxide.[1]

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | N/A |

| CAS Number | 131-79-3 | [1] |

| Molecular Formula | C₁₇H₁₅N₃ | [1][4] |

| Molecular Weight | 261.32 g/mol | [1][4] |

| Appearance | Orange or yellow powder; Deep red crystals | [2][3] |

| Melting Point | 125-126 °C | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, vegetable oils, and glacial acetic acid. | [1][2] |

| Other Names | C.I. Solvent Yellow 6; 1-o-tolylazo-2-naphthylamine; FD & C Yellow No. 4; C.I. 11390 | [1][3] |

Synthesis of Yellow OB

The synthesis of Yellow OB is a classic example of azo dye formation, involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound.

Experimental Protocol: Synthesis of Yellow OB

Step 1: Diazotization of o-Toluidine

-

o-Toluidine (o-methylaniline) is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid.

-

The solution is cooled to a temperature between 0-5 °C in an ice bath to ensure the stability of the diazonium salt to be formed.

-

A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the o-toluidine solution while maintaining the low temperature.

-

The reaction mixture is stirred continuously. The completion of the diazotization can be tested using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

Step 2: Azo Coupling Reaction

-

In a separate vessel, 2-Naphthylamine (β-naphthylamine) is dissolved in a suitable solvent, often under slightly acidic or neutral conditions.

-

The cold diazonium salt solution prepared in Step 1 is slowly added to the 2-naphthylamine solution.

-

The coupling reaction proceeds, leading to the formation of the azo compound, Yellow OB, which precipitates out of the solution as a colored solid.

-

The product is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and can be further purified by recrystallization from a solvent like ethanol.[2][5]

Caption: Synthesis pathway of Yellow OB.

Toxicology and Metabolism

The toxicological profile of Yellow OB has been a subject of significant scientific investigation. It is classified as a questionable carcinogen, and concerns have been raised about potential contamination with β-naphthylamine, a known carcinogen.[2]

Toxicity Data

Studies on laboratory animals have demonstrated adverse effects following exposure to Yellow OB. High dietary concentrations in rats led to changes in the liver, thymus, adrenal gland, pancreas, and kidney.[3] At a concentration of 2500 mg/kg of diet, it caused anemia, edema, cardiac hypertrophy, and changes in the liver, spleen, bone marrow, and testis, with 100% mortality within a year.[3]

| Parameter | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 120 mg/kg | [3] |

| Lethal Dose | Rabbit | Subcutaneous, Oral, IP | 1 g/kg | [3] |

Metabolism and Excretion